molecular formula C12H6N4O9 B1654337 Bis(2,4-dinitrophenyl) ether CAS No. 2217-56-3

Bis(2,4-dinitrophenyl) ether

Cat. No. B1654337
CAS RN: 2217-56-3
M. Wt: 350.2 g/mol
InChI Key: WGAXJEXVOSVLFY-UHFFFAOYSA-N
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Description

Bis(2,4-dinitrophenyl) ether is a useful research compound. Its molecular formula is C12H6N4O9 and its molecular weight is 350.2 g/mol. The purity is usually 95%.
The exact mass of the compound Bis(2,4-dinitrophenyl) ether is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 20809. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality Bis(2,4-dinitrophenyl) ether suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Bis(2,4-dinitrophenyl) ether including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

2217-56-3

Product Name

Bis(2,4-dinitrophenyl) ether

Molecular Formula

C12H6N4O9

Molecular Weight

350.2 g/mol

IUPAC Name

1-(2,4-dinitrophenoxy)-2,4-dinitrobenzene

InChI

InChI=1S/C12H6N4O9/c17-13(18)7-1-3-11(9(5-7)15(21)22)25-12-4-2-8(14(19)20)6-10(12)16(23)24/h1-6H

InChI Key

WGAXJEXVOSVLFY-UHFFFAOYSA-N

SMILES

C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])OC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-]

Canonical SMILES

C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])OC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-]

Other CAS RN

2217-56-3

Origin of Product

United States

Synthesis routes and methods

Procedure details

This compound was made by the procedure of Example 2 from Compound A (46.5 g, 0.010 mole), NaH (4 g as 60% oil suspension, 0.10 mole) and 2,4-dinitrofluorobenzene (27.9 g, 0.15 mole) in THF (150 ml). The final product was purified by distillation to give a liquid product, yield 45.0 g (71.3%). Bp. 150°-160° C./0.5 mm. H1NMR (CDCl3): δ8.80 (d, J=2.5 Hz, 1H), 8.70 (dd, J=2.5, 10 Hz, 1H), 7.24 (d, J=10 Hz, 1H), 4.68 (t, J=12 Hz, 2H); F19NMR (CDCl3): -71.3 (d, J=10.1 Hz, 2F), -77.4 (m, 1F), -80.2 (q, J=7.6 Hz, 3F), -82.5 to -86.0 (m, 4F), -122.9 (t, J=11.6 Hz, 2F), -145.9 (q, J=19.4 Hz, 1F).
[Compound]
Name
Compound A
Quantity
46.5 g
Type
reactant
Reaction Step One
Name
Quantity
4 g
Type
reactant
Reaction Step Two
Quantity
27.9 g
Type
reactant
Reaction Step Three
Name
Quantity
150 mL
Type
reactant
Reaction Step Four

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